N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a tetrahydrothiophene ring with a dioxidotetrahydrothiophenyl substituent, and an ethyl group attached to a dimethoxybenzene ring
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound: acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by This compound affects several biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes .
Pharmacokinetics
The pharmacokinetic properties of This compound include its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound has been found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability .
Result of Action
The molecular and cellular effects of This compound ’s action include the activation of GIRK channels, leading to changes in cell excitability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxidotetrahydrothiophenyl group. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Sulfonamide Formation: The final step involves the reaction of the oxidized tetrahydrothiophene derivative with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom or other reactive sites.
Reduction: Reduction reactions can target the sulfonamide group or the dioxidotetrahydrothiophenyl moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or thiols.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly as an inhibitor or activator of specific biological targets.
Biological Studies: It is used in various biological assays to understand its mechanism of action and effects on cellular processes.
Industrial Applications: The compound’s unique properties make it suitable for use in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide: This compound shares the dioxidotetrahydrothiophenyl moiety but differs in the attached functional groups.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: Similar structure with a methoxybenzamide group instead of the dimethoxybenzenesulfonamide group.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO6S2/c1-4-15(11-7-8-22(16,17)10-11)23(18,19)12-5-6-13(20-2)14(9-12)21-3/h5-6,9,11H,4,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCIRJZKEGNEQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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